
5-amino-6-(naphthalen-1-ylamino)-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-6-(naphthalen-1-ylamino)-1H-pyridin-2-one is a heterocyclic compound that features a pyridine ring substituted with an amino group and a naphthylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-(naphthalen-1-ylamino)-1H-pyridin-2-one typically involves the reaction of 5-amino-2-chloropyridine with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic aromatic substitution, where the chlorine atom is replaced by the naphthylamino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact.
化学反応の分析
Types of Reactions
5-amino-6-(naphthalen-1-ylamino)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used to introduce acyl or sulfonyl groups, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.
科学的研究の応用
5-amino-6-(naphthalen-1-ylamino)-1H-pyridin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of small molecules with biological macromolecules.
作用機序
The mechanism of action of 5-amino-6-(naphthalen-1-ylamino)-1H-pyridin-2-one involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit tyrosine kinases or other enzymes that play a crucial role in cell signaling pathways. This inhibition can lead to apoptosis (programmed cell death) and the suppression of tumor growth .
類似化合物との比較
Similar Compounds
5-amino-6-(naphthalen-1-ylamino)pyrimidin-4-yl: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
Methyl 2-{[5-amino-6-(naphthalen-1-ylamino)pyrimidin-4-yl]amino}benzoate: This compound features an additional benzoate group, which can influence its chemical properties and applications.
Uniqueness
5-amino-6-(naphthalen-1-ylamino)-1H-pyridin-2-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C15H13N3O |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
5-amino-6-(naphthalen-1-ylamino)-1H-pyridin-2-one |
InChI |
InChI=1S/C15H13N3O/c16-12-8-9-14(19)18-15(12)17-13-7-3-5-10-4-1-2-6-11(10)13/h1-9H,16H2,(H2,17,18,19) |
InChIキー |
ZPIDROSQFOTDJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=C(C=CC(=O)N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[4,3-d]pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-phenyl-2-[(3-pyridinylmethyl)thio]-6-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-](/img/structure/B12635169.png)
![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)
![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)
![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)

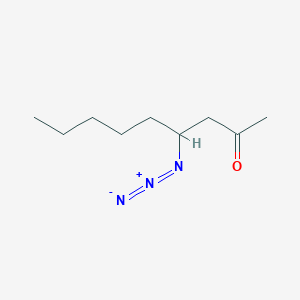
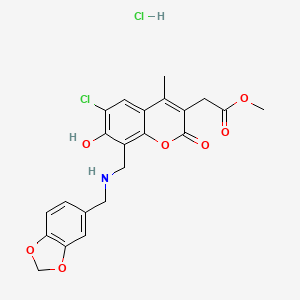
![1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene](/img/structure/B12635189.png)
![Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635201.png)
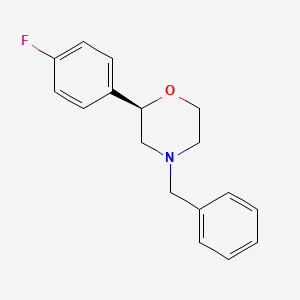
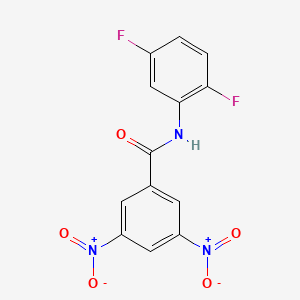
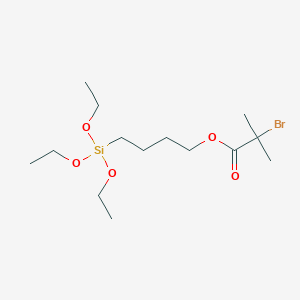
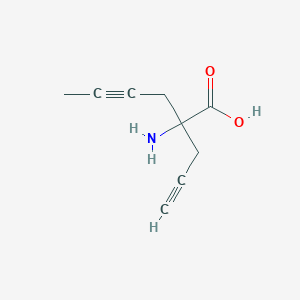
![3-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635245.png)
